molecular formula C7H13NO B14470113 3-Hydroxy-2,3-dimethylpentanenitrile CAS No. 66521-23-1

3-Hydroxy-2,3-dimethylpentanenitrile

Cat. No.: B14470113
CAS No.: 66521-23-1
M. Wt: 127.18 g/mol
InChI Key: FBVTZQBQKHLPEN-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylpentanenitrile is an organic compound characterized by the presence of both a hydroxy group (-OH) and a nitrile group (-CN) attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2,3-dimethylpentanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to a suitable carbonyl compound, such as 2,3-dimethylpentanone. The reaction typically involves the following steps:

    Formation of the cyanohydrin intermediate: Hydrogen cyanide adds across the carbon-oxygen double bond of the carbonyl compound, forming a cyanohydrin.

    Hydrolysis: The cyanohydrin intermediate is then hydrolyzed to yield the desired hydroxynitrile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. Common methods include:

    Catalytic hydrogenation: Using metal catalysts such as palladium or platinum to facilitate the addition of hydrogen cyanide.

    Continuous flow reactors: Employing continuous flow techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylpentanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.

Major Products Formed

    Oxidation: Formation of 2,3-dimethylpentanone.

    Reduction: Formation of 3-amino-2,3-dimethylpentane.

    Substitution: Formation of 3-chloro-2,3-dimethylpentanenitrile.

Scientific Research Applications

3-Hydroxy-2,3-dimethylpentanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-2,3-dimethylpentanenitrile involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropanenitrile: Similar structure but with a different substitution pattern.

    3-Hydroxy-4,4-dimethylpentanenitrile: Similar backbone but with different methyl group positions.

Uniqueness

3-Hydroxy-2,3-dimethylpentanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

66521-23-1

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-hydroxy-2,3-dimethylpentanenitrile

InChI

InChI=1S/C7H13NO/c1-4-7(3,9)6(2)5-8/h6,9H,4H2,1-3H3

InChI Key

FBVTZQBQKHLPEN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)C#N)O

Origin of Product

United States

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